molecular formula C12H15NO3 B024777 (R)-(-)-1-Cbz-3-pyrrolidinol CAS No. 100858-33-1

(R)-(-)-1-Cbz-3-pyrrolidinol

Cat. No. B024777
M. Wt: 221.25 g/mol
InChI Key: MBLJFGOKYTZKMH-LLVKDONJSA-N
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Description

(R)-(-)-1-Cbz-3-pyrrolidinol is a compound of interest due to its utility in the synthesis of various organic molecules, especially those with biological activity. Its study encompasses the synthesis, molecular and physical structure analysis, chemical reactions, and properties.

Synthesis Analysis

A novel BF3·OEt2-catalyzed [3+2] annulation of N-Cbz-α-amino aldehydes with allyltrimethylsilane has been reported, demonstrating a highly stereoselective synthesis of cis-2,3,5-trisubstituted pyrrolidines, which might provide insights into methods for synthesizing (R)-(-)-1-Cbz-3-pyrrolidinol (Kiyooka et al., 1994). Additionally, carboxylated pyrrole- and carbazole-based monomers, including their synthesis and electro-oxidation features, have been explored, suggesting pathways that could be relevant to the compound's synthesis (Govindaraji et al., 2006).

Molecular Structure Analysis

The absolute configuration of similar N-CBZ pyrrolidine derivatives was determined using vibrational circular dichroism and confirmed by chemical synthesis, hinting at methods to ascertain the molecular structure of (R)-(-)-1-Cbz-3-pyrrolidinol (Procopiou et al., 2016).

Chemical Reactions and Properties

Research on the asymmetric "Clip-Cycle" synthesis of pyrrolidines, including methods that could be applicable to modifying or reacting with (R)-(-)-1-Cbz-3-pyrrolidinol, has been reported. This process underscores the potential for creating various pyrrolidine derivatives with high enantioselectivity (Maddocks et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of (R)-(-)-1-Cbz-3-pyrrolidinol were not directly found, research on related pyrrolidine compounds and their synthesis pathways can offer insights into physical characteristics such as solubility, stability, and crystalline structure. For example, studies on the crystal and molecular structure of related compounds provide a basis for understanding the physical properties of pyrrolidine derivatives (Amirnasr et al., 2002).

Chemical Properties Analysis

Investigations into the electropolymerization of oxidizable molecules, including carboxylated carbazole and pyrrole as peripheral oxidizable units, shed light on the chemical properties that might be relevant to (R)-(-)-1-Cbz-3-pyrrolidinol, such as reactivity and potential for forming polymers or coatings (Lellouche et al., 2011).

Scientific Research Applications

  • Synthesis of Hydroxylated Pyrrolizidinic Alkaloids : Indium-mediated allylation of N-Cbz-l-prolinal was used to afford intermediate compounds, which were transformed into hydroxylated pyrrolizidinic alkaloids, showcasing the compound's role in the stereoselective synthesis of complex organic structures (Izquierdo et al., 2005).

  • Development of Dendritic Molecules : The synthesis and characterization of star-shaped dendritic molecules using tricarboxylated pyrrole and carbazole, including (R)-(-)-1-Cbz-3-pyrrolidinol, were described. These molecules have potential applications in electropolymerization and the formation of stable electroactive films (Lellouche et al., 2011).

  • Organocatalysts Development : Novel R-phenylglycine-derived organocatalysts were prepared using (R)-(-)-1-Cbz-3-pyrrolidinol. These catalysts showed promising results in the asymmetric Michael addition of cyclohexanone to nitroolefins (Naziroğlu & Sirit, 2012).

  • Asymmetric Synthesis of Pyrrolidines : The compound played a crucial role in the asymmetric "clip-cycle" synthesis of pyrrolidines and spiropyrrolidines, which are important in drug discovery programs (Maddocks et al., 2020).

Advanced Chemical Applications

  • Chemical Transformations and Asymmetric Syntheses : Various studies have highlighted the role of (R)-(-)-1-Cbz-3-pyrrolidinol in intricate chemical transformations and the creation of chiral molecules. These processes are fundamental in synthesizing specific organic compounds, potentially useful in medicinal chemistry and the development of pharmaceuticals (Grohmann et al., 2013).

  • Synthesis of Enantiospecific Compounds : The compound is used in the enantioselective synthesis of pyrrolidine, piperidine, and azepane-type N-heterocycles, showcasing its significance in creating compounds with specific chirality, which is a crucial aspect in the development of drugs with targeted biological activities (Seki et al., 2012).

Safety And Hazards

“®-(-)-1-Cbz-3-pyrrolidinol” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457976
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Cbz-3-pyrrolidinol

CAS RN

100858-33-1
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-CBZ-3-pyrrolidinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

30 g of 3-pyrrolidinol was dissolved in 500 ml of chloroform, to which 53 ml of triethylamine was added, followed by gradually dropping 52 ml of benzyloxycarbonyl chloride at room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with chloroform. The solvent was distilled off under reduced pressure and the resultant residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate) to obtain 70.67 g of the intended compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-pyrrolidine (10 g, 115 mmol, 1.0 equiv) was dissolved in 2 N NaOH (100 mL) and the mixture was cooled to 0° C. Benzylchloroformate (21 g, 126 mmol, 1.1 equiv) was added dropwise over a 45 min period. After addition, the reaction was stirred at room temperature for 4 h at which time the pH was adjusted to 7-8 using concentrated HCl. The product was extracted with 3×100 mL of CH2Cl2. The organic extracts were combined and dried over Na2SO4, decanted and concentrated in vacuo to yield the desired product as a light yellow oil (24.1 g, 95%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of pyrrolidin-3-ol hydrochloride (20.2 g, 163.43 mmol) in H2O (60 mL) while cooling to 5° C. Adjustment of the pH to 7 was accomplished by the NaOH (10%). This was followed by the addition of a solution of benzyl chloroformate (36.8 g, 216.47 mmol), which was added dropwise with stirring, while cooling to a temperature of 5° C. The resulting solution was allowed to react, with stirring, for 2 hours at 5° C. Then the resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The resulting solution was extracted three times with 100 mL of ethyl acetate and the organic layers combined and dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 30 g (crude) of benzyl 3-hydroxypyrrolidine-1-carboxylate as brown oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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